molecular formula C20H30ClOP B136732 DI-1-Adamantylphosphinic chloride CAS No. 126683-99-6

DI-1-Adamantylphosphinic chloride

Cat. No.: B136732
CAS No.: 126683-99-6
M. Wt: 352.9 g/mol
InChI Key: RTFVOXURDFZPKR-UHFFFAOYSA-N
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Description

DI-1-Adamantylphosphinic chloride is an organic compound with the chemical formula C20H30ClOP. It is a white crystalline substance that is sensitive to moisture. The compound has a melting point of 214°C and a boiling point of approximately 498°C . It is primarily used in organic synthesis and as a chemical catalyst.

Mechanism of Action

Target of Action

DI-1-Adamantylphosphinic chloride is primarily used as a ligand in palladium-catalyzed cross-coupling reactions . These reactions are a standard tool for carbon–carbon and carbon–heteroatom bond-forming reactions . The compound’s primary targets are the palladium atoms in these reactions, which it helps to stabilize and activate .

Mode of Action

The compound interacts with its targets by binding to the palladium atoms, thereby stabilizing them and enhancing their reactivity . This interaction results in the formation of coordinatively unsaturated complexes such as 16e PdL3, 14e PdL2, and 12e PdL, which are the ‘real’ active catalysts in these reactions .

Biochemical Pathways

The affected pathways are those involved in the palladium-catalyzed cross-coupling reactions . These reactions are used for the formation of carbon–carbon and carbon–heteroatom bonds . The downstream effects include the formation of new organic compounds through these bonds .

Pharmacokinetics

As a ligand in palladium-catalyzed reactions, its bioavailability would be largely determined by its ability to bind to palladium atoms and form active catalysts .

Result of Action

The molecular and cellular effects of the compound’s action are the formation of new carbon–carbon and carbon–heteroatom bonds through palladium-catalyzed cross-coupling reactions . This leads to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of palladium atoms for it to bind to, the conditions under which the reactions take place, and the presence of other reactants in the reaction mixture

Chemical Reactions Analysis

DI-1-Adamantylphosphinic chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted phosphinic compounds.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Reduction Reactions: It can be reduced to form phosphines.

Common reagents used in these reactions include thionyl chloride for substitution, oxygen or other oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions are substituted phosphinic compounds, phosphine oxides, and phosphines, respectively.

Scientific Research Applications

DI-1-Adamantylphosphinic chloride has several scientific research applications:

    Chemistry: It is used as a synthetic intermediate for the preparation of various organophosphorus compounds.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is employed as a chemical catalyst in various industrial processes

Comparison with Similar Compounds

DI-1-Adamantylphosphinic chloride is unique due to its bulky adamantyl groups, which provide steric protection to the phosphorus atom. This steric hindrance leads to kinetic stabilization of reactive systems, making it a valuable compound in synthetic chemistry . Similar compounds include:

These compounds share similar properties but differ in their reactivity and applications due to the presence of different substituents.

Properties

IUPAC Name

1-[1-adamantyl(chloro)phosphoryl]adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVOXURDFZPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(=O)(C45CC6CC(C4)CC(C6)C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409322
Record name DI-1-ADAMANTYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126683-99-6
Record name DI-1-ADAMANTYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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